molecular formula C12H16O2 B2475988 (2,2-Dimethylchroman-8-yl)methanol CAS No. 355837-47-7

(2,2-Dimethylchroman-8-yl)methanol

Cat. No. B2475988
M. Wt: 192.258
InChI Key: ZBLTYQIDJRNBGR-UHFFFAOYSA-N
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Description

(2,2-Dimethylchroman-8-yl)methanol, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is a derivative of chroman, a six-membered ring compound that contains an oxygen atom. DCM has been studied extensively for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Scientific Research Applications

1. Structural Studies and Conformational Dynamics

The compound has been studied for its structural and conformational properties. For instance, bis[1,8-bis(dimethylamino)naphth-2-yl]phenylmethanol, a related compound, demonstrates interesting dynamics in its molecular structure, exhibiting fast interconversion of hydrogen chelates in solution, and a temperature-driven dimer-induced rechelation in solids (Pozharskii et al., 2010).

2. Novel Synthesis Routes in Fuel Production

Research has explored novel synthesis routes for cleaner fuel production, such as dimethyl ether, using methanol as a precursor. Computational studies suggest innovative methods for methanol dehydration, potentially applicable to related compounds like (2,2-Dimethylchroman-8-yl)methanol (Cassone et al., 2017).

3. Reaction Mechanisms in Organic Synthesis

Studies on the methanolysis of related chromans, such as 3,4-dihalogenochromans, provide insights into the reaction mechanisms involving carbonium ions and the effects of steric and neighboring-group interactions. These findings can be crucial for understanding the reactivity of (2,2-Dimethylchroman-8-yl)methanol in similar contexts (Binns et al., 1974).

4. Chiral Auxiliary in Asymmetric Synthesis

The compound and its derivatives have been used as chiral auxiliaries in asymmetric synthesis. For example, (4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized for this purpose, showcasing its potential in creating enantiomerically enriched compounds (Jung et al., 2000).

5. Conversion of Methanol to Hydrocarbons

The transformation of methanol to hydrocarbons, using catalysts like synthetic zeolites, has been explored. This process involves dehydrating methanol to intermediates like dimethyl ether, which can then undergo further reactions. Such studies could inform the conversion processes of related compounds (Derouane et al., 1978).

6. Synthesis of Complex Natural Compounds

The 2-dimethylchroman framework, a core structure in (2,2-Dimethylchroman-8-yl)methanol, is found in many biologically active compounds. Research into the organocatalytic synthesis of 2,2-dimethylchromans has implications for the production of these natural compounds (Omoregbee et al., 2020).

7. Catalytic Conversion of CO2 to Renewable Fuels

Studies have focused on the chemical recycling of CO2 to methanol and dimethyl ether, exploring the conversion of greenhouse gases to renewable fuels. This research is relevant for understanding the broader applications of methanol derivatives in sustainable energy solutions (Olah et al., 2009).

properties

IUPAC Name

(2,2-dimethyl-3,4-dihydrochromen-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2)7-6-9-4-3-5-10(8-13)11(9)14-12/h3-5,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLTYQIDJRNBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=CC=C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Dimethylchroman-8-yl)methanol

Citations

For This Compound
1
Citations
KM Meepagala, AS Estep… - Journal of agricultural and …, 2016 - ACS Publications
Mosquitoes play a major role as vectors that transmit parasitic and viral diseases worldwide, especially in tropical and subtropical countries. Mosquito borne diseases not only affect …
Number of citations: 13 pubs.acs.org

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